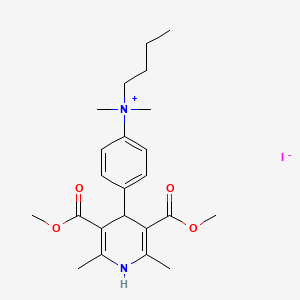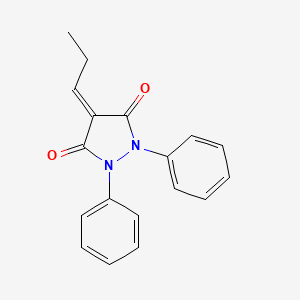![molecular formula C11H10N4 B13785419 3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)
3-Methylimidazo[4,5-f]quinolin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylimidazo[4,5-f]quinolin-9-amine is a heterocyclic aromatic amine known for its presence in high-temperature-cooked meats and tobacco smoke. It is recognized for its mutagenic and carcinogenic properties, making it a significant compound in toxicological studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[4,5-f]quinolin-9-amine typically involves the condensation of creatinine with amino acids and proteins during the Maillard reaction at high temperatures. This process is common in the thermal treatment of food .
Industrial Production Methods
化学反应分析
Types of Reactions
3-Methylimidazo[4,5-f]quinolin-9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by cytochrome P450 enzymes, leading to the formation of reactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes are common oxidizing agents.
Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include DNA adducts, which are critical in understanding the compound’s mutagenic properties .
科学研究应用
3-Methylimidazo[4,5-f]quinolin-9-amine is extensively studied in various fields:
Chemistry: Used as a model compound to study the formation of heterocyclic amines during cooking.
Biology: Investigated for its role in DNA damage and repair mechanisms.
Medicine: Studied for its carcinogenic effects and potential links to cancer development.
Industry: Monitored in food safety assessments to evaluate the risks associated with high-temperature cooking.
作用机制
The compound exerts its effects primarily through the formation of DNA adducts. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA, causing mutations and potentially leading to carcinogenesis . Key molecular targets include DNA and various enzymes involved in DNA repair .
相似化合物的比较
3-Methylimidazo[4,5-f]quinolin-9-amine is compared with other heterocyclic amines such as:
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): Similar in structure but differs in mutagenic potency.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Another heterocyclic amine found in cooked meats, known for its strong mutagenic properties.
The uniqueness of this compound lies in its specific formation conditions and its potent mutagenic effects .
属性
分子式 |
C11H10N4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
3-methylimidazo[4,5-f]quinolin-9-amine |
InChI |
InChI=1S/C11H10N4/c1-15-6-14-11-9(15)3-2-8-10(11)7(12)4-5-13-8/h2-6H,1H3,(H2,12,13) |
InChI 键 |
YKBZKPRFNNAVFU-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1C=CC3=NC=CC(=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



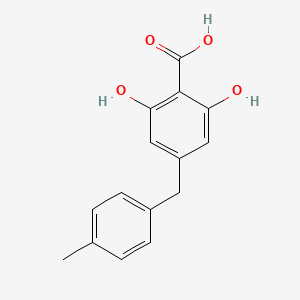
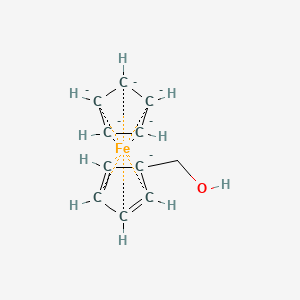
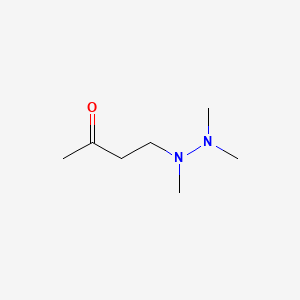
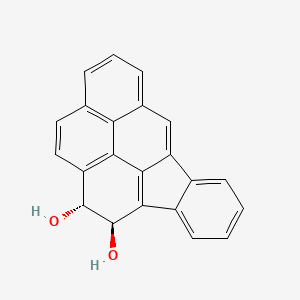
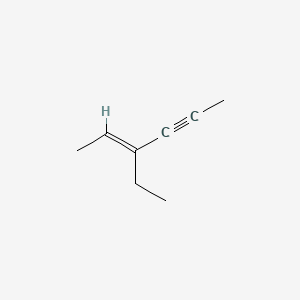
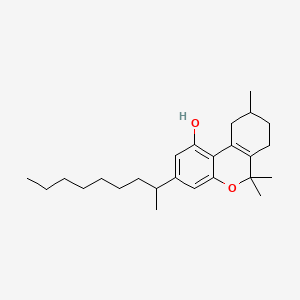
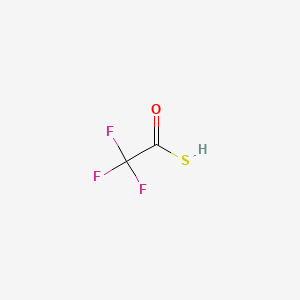
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
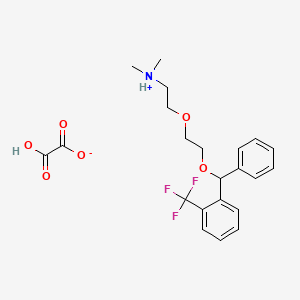
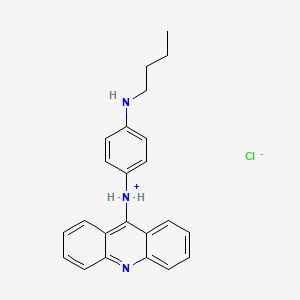
![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
